Capsazepine

TRPV1 pharmacology competitive antagonism vanilloid receptor

Select Capsazepine as the original competitive TRPV1 antagonist and standard reference compound for establishing competitive antagonism baselines (IC50 = 0.42 µM in DRG neurons). Unlike newer antagonists, capsazepine delivers up to 80% reversal of mechanical hyperalgesia in guinea pig neuropathic pain models—essential for species-specific studies where rat/mouse models fail. Its unique polypharmacology (VGCC inhibition, TRPM8 blockade, ENaC activation) enables multi-channel signaling research in native sensory neurons. Optimal for macrophage inflammation studies where only capsazepine and AMG9810 durably suppress LPS-induced IL-6, IL-1β, IL-18, and COX-2. Pair with capsaicin for validated TRPV1 pathway interrogation.

Molecular Formula C19H21ClN2O2S
Molecular Weight 376.9 g/mol
CAS No. 138977-28-3
Cat. No. B1668289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCapsazepine
CAS138977-28-3
SynonymsCapsazepine
Molecular FormulaC19H21ClN2O2S
Molecular Weight376.9 g/mol
Structural Identifiers
SMILESC1CC2=CC(=C(C=C2CN(C1)C(=S)NCCC3=CC=C(C=C3)Cl)O)O
InChIInChI=1S/C19H21ClN2O2S/c20-16-5-3-13(4-6-16)7-8-21-19(25)22-9-1-2-14-10-17(23)18(24)11-15(14)12-22/h3-6,10-11,23-24H,1-2,7-9,12H2,(H,21,25)
InChIKeyDRCMAZOSEIMCHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Capsazepine (CAS 138977-28-3) Procurement Guide: The Prototypical TRPV1 Competitive Antagonist for Vanilloid Pharmacology Research


Capsazepine is a synthetic analogue of capsaicin and the first commercially available competitive antagonist of the transient receptor potential vanilloid type 1 (TRPV1) ion channel, historically referred to as the vanilloid receptor 1 (VR1) [1]. It competitively inhibits capsaicin binding to TRPV1, blocking capsaicin-induced calcium uptake in sensory neurons with an IC50 of 0.42 µM in rat dorsal root ganglia and 17 nM in CHO cells expressing TRPV1 [2]. While capsaicin serves as the classical TRPV1 agonist, capsazepine functions as the corresponding competitive antagonist, enabling paired experimental designs that interrogate TRPV1-mediated signaling through both activation and inhibition modalities [3].

Why Capsazepine Cannot Be Replaced by Other TRPV1 Antagonists: Species-Dependent Pharmacology and Distinct Off-Target Profiles


TRPV1 antagonists are not functionally interchangeable. Capsazepine exhibits species-dependent antagonist efficacy at TRPV1 that distinguishes it from newer antagonists such as SB366791, AMG9810, and BCTC [1]. At the concentrations required to fully antagonize TRPV1 (low micromolar range), capsazepine also exhibits a distinct off-target profile including inhibition of voltage-gated calcium channels, nicotinic acetylcholine receptors, and TRPM8 channels, as well as activation of ENaC channels [2]. This polypharmacology profile differs markedly from that of more recently developed TRPV1 antagonists. Furthermore, capsazepine demonstrates striking species-specific in vivo efficacy: it produces up to 80% reversal of mechanical hyperalgesia in guinea pig neuropathic pain models while having no effect in rat or mouse at equivalent doses [3]. These species-specific and off-target differences mean that substituting one TRPV1 antagonist for another without accounting for these variables can lead to divergent experimental outcomes.

Capsazepine Evidence-Based Differentiation: Quantitative Comparator Data for Scientific Selection


Capsazepine Exhibits 800-Fold Lower TRPV1 Affinity Than Iodo-Resiniferatoxin, Defining Its Role as a Moderate-Potency Pharmacological Tool

Capsazepine exhibits an 800-fold lower affinity for rat TRPV1 compared to the high-affinity antagonist iodo-resiniferatoxin (I-RTX). In direct head-to-head comparison using the same assay system, capsazepine demonstrated an IC50 of 562 nM, whereas I-RTX achieved an IC50 of 0.7 nM against capsaicin-induced activation of rat TRPV1 [1]. This substantial potency differential positions capsazepine as a moderate-affinity tool compound, suitable for experimental contexts where ultra-high potency blockade is not required or where partial receptor occupancy is desirable [2]. Additionally, the affinity of I-RTX was 10-fold higher on rat versus human TRPV1 (IC50 = 0.7 and 5.4 nM, respectively), further underscoring the species-dependent pharmacology that characterizes this receptor class [1].

TRPV1 pharmacology competitive antagonism vanilloid receptor ion channel pain research

Capsazepine Matches AMG9810 but Outperforms SB366791 and BCTC in Suppressing LPS-Induced Pro-Inflammatory Cytokines in Macrophages

In a comparative profiling study of four TRPV1 channel antagonists, capsazepine (CPZ) and AMG9810 significantly suppressed the release of pro-inflammatory cytokines IL-6, IL-1β, and IL-18, as well as COX-2 expression, in LPS-activated murine J774.1 macrophages and BALB/c mouse-derived intraperitoneal immune cells [1]. In contrast, SB366791 and BCTC were less effective at producing the same anti-inflammatory outcomes under identical experimental conditions [2]. The study authors concluded that only a subset of TRPV1 channel antagonists (specifically AMG9810 and capsazepine) may be effective in suppressing inflammatory responses, and that these two compounds represent candidate anti-inflammatory agents for further investigation [1].

inflammation sepsis macrophage biology cytokine release COX-2 expression

Capsazepine Produces Species-Specific In Vivo Antihyperalgesic Efficacy: Up to 80% Reversal in Guinea Pig vs No Effect in Rat or Mouse

Capsazepine exhibits pronounced species-dependent in vivo efficacy in pain models. In a direct three-species comparison, subcutaneous capsazepine (3-30 mg/kg) produced up to 44% reversal of Freund's complete adjuvant (FCA)-induced mechanical hyperalgesia in the guinea pig, yet showed no significant effect in rat or mouse at doses up to 100 mg/kg [1]. In the partial sciatic nerve ligation model of neuropathic pain, this species difference was even more pronounced: capsazepine (1-30 mg/kg s.c.) produced up to 80% reversal of mechanical hyperalgesia in the guinea pig but had no effect whatsoever in rat or mouse [2]. These species differences in vivo correlate with previously observed differences in capsazepine pharmacology in vitro, where capsazepine is more effective at inhibiting human TRPV1 responses to pH 5.5 (IC50 = 924 nM after mutation) than rat TRPV1 (IC50 > 10,000 nM) [3].

neuropathic pain inflammatory pain species differences in vivo pharmacology analgesia

Capsazepine Inhibits Voltage-Gated Calcium Channels at Concentrations Overlapping with TRPV1 Antagonism, Defining Its Polypharmacology Profile

Capsazepine exhibits concentration-dependent inhibition of voltage-activated calcium channels in adult rat dorsal root ganglion (DRG) neurons, with an EC50 of 7.7 ± 1.4 μM after 6 minutes exposure and an estimated equilibrium EC50 of 1.4 ± 0.2 μM [1]. This off-target activity occurs at concentrations that overlap with those required for TRPV1 antagonism (IC50 values range from 0.017 μM to 0.562 μM depending on assay and species), meaning that experimental interpretations of capsazepine's effects in native neuronal systems must account for potential dual modulation of TRPV1 and voltage-gated calcium channels [2]. The block of calcium current showed some voltage-dependence but no selectivity for any particular calcium channel subtype [1]. In contrast, the TRPV1 antagonist AMG9810 does not modulate Cav3.1 or Cav3.2 T-type calcium channels, representing a key pharmacological distinction between these two TRPV1 antagonists [3].

calcium channel off-target effects DRG neurons polypharmacology voltage-gated currents

Capsazepine Exhibits Moderate TRPM8 Antagonism and Weak TRPV4 Inhibition, Establishing Its Multi-TRP Channel Profile

Beyond its primary TRPV1 antagonism, capsazepine demonstrates measurable activity at other TRP family channels. It blocks TRPM8 channel responses to menthol with an IC50 of 18 ± 1.1 μM [1]. Additionally, capsazepine inhibits human TRPV4 with an IC50 of approximately 15 μM [2]. These cross-channel activities occur at concentrations approximately 30- to 40-fold higher than those required for TRPV1 antagonism in comparable assay systems, establishing a concentration-dependent selectivity window. However, the TRPV4 antagonist activity of capsazepine is considered to be of limited utility as a selective probe, as more potent and selective TRPV4 tools are available [2]. The multi-TRP channel profile of capsazepine contrasts with more selective TRPV1 antagonists developed subsequently, such as SB366791, which demonstrates improved selectivity for TRPV1 over other TRP channels in rat models [3].

TRP channels TRPM8 TRPV4 channel selectivity menthol response

Capsazepine Optimal Application Scenarios: Evidence-Based Procurement Guidance for Research Use


Guinea Pig Models of Inflammatory and Neuropathic Pain: Primary In Vivo Application for TRPV1 Antagonist Efficacy Studies

Based on the species-specific efficacy evidence showing up to 80% reversal of mechanical hyperalgesia in guinea pig neuropathic pain models but no effect in rat or mouse, capsazepine is optimally deployed in guinea pig-based pain research [1]. This includes partial sciatic nerve ligation models of neuropathic pain and Freund's complete adjuvant-induced inflammatory hyperalgesia, where capsazepine (3-30 mg/kg s.c.) produces measurable, reproducible antihyperalgesic effects [2]. Researchers using rat or mouse models should instead select alternative TRPV1 antagonists such as SB366791, which demonstrates in vivo efficacy in rat [3].

Macrophage Inflammation Studies Requiring Comparative TRPV1 Antagonist Profiling

Capsazepine and AMG9810 represent the effective subset of TRPV1 antagonists for suppressing LPS-induced IL-6, IL-1β, IL-18, and COX-2 in murine macrophages, while SB366791 and BCTC are less effective [1]. Therefore, capsazepine is the appropriate selection for studies comparing TRPV1 antagonist efficacy in macrophage-mediated inflammation, sepsis models, or any experimental system where differential antagonist outcomes may reveal functional distinctions among TRPV1 channel blockers [2].

TRPV1 Competitive Antagonism Baselines and Paired Capsaicin-Capsazepine Experimental Designs

As the first commercially available TRPV1 competitive antagonist and a direct synthetic analogue of capsaicin, capsazepine remains the standard reference compound for establishing competitive antagonism baselines [1]. Its IC50 of 0.42 μM for capsaicin-induced calcium uptake in DRG neurons provides a well-characterized benchmark against which novel TRPV1 antagonists are evaluated [2]. Paired experimental designs using capsaicin as agonist and capsazepine as competitive antagonist are standard for validating TRPV1-mediated signaling pathways in sensory neuron preparations [3].

Multi-Channel Pharmacology Studies Investigating TRPV1-VGCC or TRPV1-TRPM8 Crosstalk

Due to its documented off-target activities at voltage-gated calcium channels (EC50 = 7.7 μM) and TRPM8 channels (IC50 = 18 μM), capsazepine is uniquely suited for studies investigating functional interactions between TRPV1 and these co-expressed channels [1]. Its polypharmacology profile, while limiting its utility as a purely selective TRPV1 tool, makes it valuable for probing multi-channel signaling complexes in native sensory neurons where these channels are co-expressed [2]. Researchers should pair capsazepine with more selective antagonists (e.g., AMG9810 for TRPV1-selective control, specific VGCC blockers) to deconvolve channel-specific contributions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Capsazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.